molecular formula C12H17Br B13605345 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene

2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene

Cat. No.: B13605345
M. Wt: 241.17 g/mol
InChI Key: RNAJMBKMWVRUGK-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene (mesitylene) with a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a solvent like carbon tetrachloride. The bromination occurs at the benzylic position, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed to ensure high-quality output .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be readily substituted by nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms).

    Elimination Reactions: Under appropriate conditions, the compound can undergo elimination reactions to form alkenes.

Major Products Formed:

Scientific Research Applications

2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene in chemical reactions primarily involves the reactivity of the bromine atom. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond .

Comparison with Similar Compounds

Uniqueness: 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. The additional methyl groups can provide steric hindrance and electronic effects that differentiate it from other brominated benzene derivatives .

Properties

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C12H17Br/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7H2,1-4H3

InChI Key

RNAJMBKMWVRUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)CBr)C

Origin of Product

United States

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